Hydroxychlornitrofen

Description

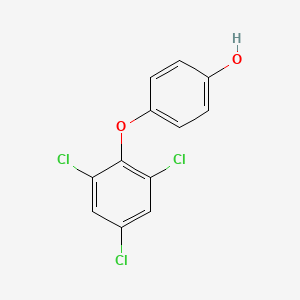

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4,6-trichlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJFMODCCVSDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218985 | |

| Record name | Hydroxychlornitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68906-24-1 | |

| Record name | Hydroxychlornitrofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068906241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychlornitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of Hydroxychlornitrofen

Exploration of Reaction Pathways for Hydroxychlornitrofen Synthesis

Reductive and Derivatization Strategies in this compound Synthesis

There is no available scientific literature describing reductive or derivatization strategies specifically for the synthesis of 4-(2,4,6-trichlorophenoxy)phenol. General chemical principles would suggest that the nitro group, if present in a precursor, could be reduced to an amine, or the hydroxyl groups could be derivatized to ethers or esters. However, no specific examples or methodologies have been reported for this compound.

Biosynthetic Routes and Pathway Engineering for this compound Analogs

There is no evidence in the scientific literature to suggest that 4-(2,4,6-trichlorophenoxy)phenol is a naturally occurring compound or that any biosynthetic routes for its production exist. Consequently, there are no reports on pathway engineering for the generation of its analogs.

Enzymatic Catalysis in Bio-Production of Related Compounds

No information is available regarding the use of enzymatic catalysis for the bio-production of compounds related to 4-(2,4,6-trichlorophenoxy)phenol.

Design of Artificial Biosynthetic Pathways for this compound Derivatives

There are no published studies on the design of artificial biosynthetic pathways for the production of derivatives of 4-(2,4,6-trichlorophenoxy)phenol.

Patent Landscape and Novel Chemical Synthesis Intellectual Property for this compound

A comprehensive search of patent databases reveals no specific intellectual property or patents directly claiming the chemical synthesis of "this compound" or 4-(2,4,6-trichlorophenoxy)phenol. While patents for related classes of compounds, such as polychlorinated diphenyl ethers or other phenoxyphenols, may exist, none specifically cover the synthesis of this particular molecule. The lack of patent activity further suggests a limited commercial or research interest in this specific chemical entity.

Molecular Mechanisms and Biological Interactions of Hydroxychlornitrofen in Non Human Systems

Enzymatic Interactions and Biotransformation Dynamics of Hydroxychlornitrofen

The biotransformation of this compound is initiated by enzymatic activities that target its functional groups and ether linkage. In many organisms, the initial steps of metabolism are catalyzed by broad-spectrum enzymes capable of acting on a variety of xenobiotics.

Key enzymatic reactions involved in the biotransformation of compounds structurally similar to this compound include:

Oxidation: Cytochrome P450 monooxygenases play a crucial role in the initial oxidative metabolism of aromatic compounds. These enzymes can hydroxylate the aromatic rings, a process that increases water solubility and prepares the molecule for further conjugation reactions. For a compound like this compound, this could involve further hydroxylation of the dichlorophenyl or nitrophenyl rings.

Reduction: The nitro group of this compound is susceptible to reduction by nitroreductases, which are found in a wide range of organisms, including bacteria and fungi. This reaction proceeds through nitroso and hydroxylamino intermediates to form an amino group. nih.gov This transformation significantly alters the electronic properties and biological activity of the molecule.

Ether Bond Cleavage: A critical step in the degradation of diphenyl ether compounds is the cleavage of the ether linkage. This is often catalyzed by dioxygenase enzymes in bacteria, which insert two hydroxyl groups into the aromatic ring, leading to the destabilization and eventual breaking of the ether bond. ethz.ch This results in the formation of catechols and other phenolic compounds. For instance, the degradation of nitrofen (B51676) by the basidiomycete Coriolus versicolor yields p-Nitrophenol and 2,4-Dichlorophenol (B122985). ethz.ch

Conjugation: Following initial phase I reactions (oxidation, reduction, hydrolysis), the resulting metabolites can undergo phase II conjugation reactions. Enzymes such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) conjugate endogenous molecules like glutathione or glucuronic acid to the xenobiotic metabolite. This process further increases water solubility and facilitates excretion.

The specific dynamics of these enzymatic interactions with this compound would be influenced by the organism's enzymatic makeup, the presence of co-substrates, and environmental conditions.

Metabolism and Non-Human Toxicological Pathways of this compound

The metabolism of this compound in non-human organisms follows pathways aimed at detoxification and elimination. These pathways can vary significantly between different classes of organisms, such as microbes, aquatic invertebrates, and terrestrial fauna.

Microorganisms are pivotal in the environmental degradation of aromatic pollutants like this compound. Mixed bacterial cultures isolated from soil have been shown to degrade nitrofen through cometabolism, where the degradation occurs in the presence of another primary substrate like acetate. nih.gov The degradation process is dependent on an ATP-driven uptake of the compound. nih.gov

The microbial metabolic pathways for compounds similar to this compound can be broadly categorized as either oxidative or reductive.

Oxidative Pathways: Aerobic bacteria often employ dioxygenases to initiate the degradation of aromatic rings. For instance, Comamonas sp. has been found to mineralize nitrobenzene (B124822) through a dioxygenase attack that releases nitrite (B80452) and forms catechol, which is then further degraded. asm.org A similar pathway could be envisioned for the nitrophenyl ring of this compound.

Reductive Pathways: Under anaerobic conditions, the primary metabolic route for nitroaromatic compounds is the reduction of the nitro group. nih.gov Bacteria such as Desulfovibrio spp. and Clostridium spp. can reduce nitroaromatics to their corresponding amines. nih.gov The resulting amino-diphenyl ether could then undergo further degradation. The bacterium Sphingomonas wittichii RW1 is known to metabolize diphenyl ether herbicides by an initial reduction of the nitro group followed by N-acetylation and subsequent cleavage of the ether bond. ethz.ch

The presence of different functional groups on this compound (hydroxyl, chloro, and nitro) would influence the specific microbial consortia capable of its degradation and the resulting metabolic intermediates.

In non-mammalian aquatic and terrestrial organisms, the biotransformation of this compound would likely involve a combination of the enzymatic reactions described above, with the liver or equivalent hepatopancreatic tissues being the primary sites of metabolism.

Studies on nitrofen in rats, while a mammalian model, provide insights into potential pathways in other non-human vertebrates. In these studies, hydroxylation was observed on the dichlorophenyl ring, and cleavage of the diphenyl ether moiety was not a major metabolic step. inchem.org Metabolites included hydroxylated derivatives, as well as reduced and acetylated forms of the nitro group, such as aminonitrofen and acetamidonitrofen. inchem.org These metabolites were primarily excreted in the feces and urine. inchem.org It is plausible that similar biotransformation pathways, including hydroxylation, reduction of the nitro group, and subsequent conjugation, occur in other vertebrates like fish and amphibians.

Invertebrates, both aquatic and terrestrial, also possess enzymatic systems for xenobiotic metabolism. While the specific pathways for this compound are not documented, it is expected that these organisms would also metabolize the compound through oxidative and conjugative processes to facilitate its elimination.

Ecotoxicological Assessment of this compound in Environmental Systems

The presence of this compound in the environment can have significant ecotoxicological effects on various ecosystems. Its impact is determined by its persistence, bioavailability, and inherent toxicity to different organisms.

The ecotoxicity of this compound in aquatic environments is a function of its physicochemical properties and its effects on aquatic life. The related compound, chlornitrofen, is known to be moderately toxic to fish, algae, and aquatic invertebrates. herts.ac.uk Given the structural similarities, this compound is also expected to pose a risk to aquatic organisms.

The nitroaromatic structure is a key determinant of its toxicity. Nitrogen-containing compounds, in general, can have detrimental effects on aquatic ecosystems. nih.govrsdjournal.org These can range from direct toxicity to indirect effects through eutrophication. nih.gov The toxicity of nitrogen compounds to fish can be influenced by various water parameters such as temperature and pH. rsdjournal.org

Furthermore, the degradation products of this compound can also be toxic. For example, the photodecomposition of nitrofen in water leads to the formation of 2,4-dichlorophenol and p-nitrophenol, both of which are environmental pollutants. inchem.org Chlorophenols and their derivatives are recognized as ubiquitous and persistent environmental contaminants that can cause a range of adverse effects in aquatic organisms. nih.gov

Interactive Data Table: Aquatic Ecotoxicity of Structurally Related Compounds

Below is a summary of ecotoxicity data for compounds structurally related to this compound.

| Compound | Organism | Endpoint | Value (mg/L) |

| Chlornitrofen | Fish | Acute toxicity | Moderate |

| Chlornitrofen | Algae | Acute toxicity | Moderate |

| Chlornitrofen | Daphnia | Acute toxicity | Moderate |

| 2,4-Dichlorophenol | Various | - | Toxic |

| p-Nitrophenol | Various | - | Toxic |

Note: "Moderate" indicates a level of toxicity as reported in the source literature without a specific numerical value provided. herts.ac.uk

In terrestrial ecosystems, this compound can impact soil health and the organisms that inhabit it. The compound's fate in soil is governed by processes such as adsorption, leaching, and microbial degradation. Nitrofen has been shown to be strongly adsorbed to soil, limiting its mobility. inchem.org

The introduction of xenobiotics like this compound can alter the structure and function of soil microbial communities. While some microorganisms can degrade the compound, it may be toxic to others, leading to shifts in microbial populations. The degradation of nitrofen by mixed bacterial cultures is dependent on the presence of other organic substrates, and the process can be inhibited by substances like glucose due to catabolic repression. nih.gov This indicates that the microbial response to this compound in the soil is complex and influenced by the surrounding soil chemistry.

The persistence of this compound and its metabolites in soil can pose a risk to soil-dwelling invertebrates and plants. The herbicidal properties of the parent compound, nitrofen, suggest that this compound could also have phytotoxic effects, potentially impacting non-target plant species and altering plant community composition.

No Verifiable Scientific Data Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "this compound" regarding its molecular mechanisms, biological interactions, or bioaccumulation potential in non-human biota. This includes searches utilizing its CAS number (68906-24-1) and its DTXSID (DTXSID40218985), which, while confirming its listing in some chemical inventories, did not yield any associated experimental or predictive studies on its environmental fate or effects.

Further investigation into the closely related parent compound, the herbicide Nitrofen (also known as Chlornitrofen), provided some context on the bioaccumulative potential of similar chemical structures. However, no data was uncovered concerning the formation, presence, or bioaccumulation of its hydroxylated metabolites in non-human organisms.

Therefore, it is not possible to generate the requested article on the "" with a focus on its "Bioaccumulation Potential in Non-Human Biota" due to the absence of available scientific research and data on this specific compound.

Environmental Fate and Transport of Hydroxychlornitrofen

Degradation Kinetics and Persistence of Hydroxychlornitrofen in Environmental Compartments

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes. These processes can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical through processes like photolysis (breakdown by light) and hydrolysis (reaction with water). These are fundamental pathways that influence a compound's stability in aquatic and terrestrial environments. Factors such as the chemical's structure, the pH of the surrounding medium, and the intensity of sunlight can significantly impact the rates of these reactions. ehs-support.comnih.gov For this compound, specific experimental data on its photolytic and hydrolytic half-lives and degradation products are not available in the reviewed literature.

Biotic Degradation Pathways, including Microbial Mineralization

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. dntb.gov.ua Biotic degradation can lead to the partial or complete mineralization of a chemical into simpler inorganic substances. The rate and extent of microbial degradation are dependent on the chemical's structure, as well as environmental conditions such as temperature, oxygen levels, and the presence of suitable microbial populations. nih.gov There are currently no published studies detailing the microbial degradation pathways or mineralization rates of this compound.

Distribution and Partitioning of this compound Across Environmental Media

The way a chemical distributes itself between air, water, soil, and sediment is a key determinant of its environmental exposure and potential impacts. This partitioning behavior is governed by the compound's physicochemical properties.

Air-Water Exchange and Volatilization Parameters

The tendency of a chemical to move between the atmosphere and water bodies is described by its Henry's Law constant. This parameter, along with other factors like wind speed and water turbulence, dictates the rate of volatilization. nih.govpdx.edu Without experimental or estimated values for the Henry's Law constant for this compound, its potential for atmospheric transport cannot be assessed.

Soil-Water Partitioning and Leaching Potential

The mobility of a chemical in soil, and its potential to leach into groundwater, is largely determined by its tendency to adsorb to soil particles. The soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are key indicators of this behavior. nih.govchemsafetypro.comnih.gov A high Koc value generally suggests strong adsorption to soil organic matter and lower mobility. chemsafetypro.com For this compound, no data on its soil adsorption coefficients are available, preventing an evaluation of its leaching potential.

Sediment-Water Interactions

In aquatic systems, chemicals can partition between the water column and bottom sediments. Sediments can act as both sinks and sources of contaminants, influencing their long-term fate and bioavailability. nih.govnih.govresearchgate.net The nature of these interactions depends on the chemical's properties and the characteristics of the sediment. The behavior of this compound in sediment-water systems has not been documented in the available scientific literature.

Environmental Modeling and Predictive Frameworks for this compound Fate

Given the scarcity of direct research on the environmental fate of this compound, predictive modeling offers a foundational understanding of its likely environmental behavior. These models are built upon established scientific principles and mathematical algorithms that simulate complex environmental processes.

Key Modeling Approaches:

Fugacity Models: These models predict the partitioning of a chemical between different environmental media (air, water, soil, sediment, and biota) based on its chemical potential or "fugacity." By estimating the fugacity capacity of each compartment, these models can determine the likely distribution of this compound in a model environment.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a relationship between the chemical structure of a molecule and its physicochemical properties and environmental fate. For this compound, QSARs can be used to estimate key parameters like soil sorption coefficients (Koc), bioconcentration factors (BCF), and rates of degradation (biodegradation, hydrolysis, photolysis) in the absence of experimental data.

Predicted Environmental Distribution and Persistence:

Table 1: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value | Significance for Environmental Fate |

| Molecular Weight | 259.59 g/mol | Influences transport and diffusion rates. |

| Water Solubility | Low | Low mobility in aquatic systems; tendency to partition to sediment and soil. |

| Vapor Pressure | Low | Unlikely to volatilize significantly into the atmosphere. |

| Log Kow | High | High potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. |

| Soil Adsorption Coefficient (Koc) | High | Strong binding to soil particles, limiting leaching to groundwater. |

| Half-life in Soil | Moderate to Long | Potential for persistence in the terrestrial environment. |

| Half-life in Water | Moderate | May persist in aquatic systems, with partitioning to sediment. |

| Half-life in Air | Short | If it enters the atmosphere, likely to be degraded relatively quickly by photolysis. |

Table 2: Predicted Environmental Distribution of this compound based on a Fugacity Model (Hypothetical Data)

| Environmental Compartment | Predicted Percentage of Distribution | Implications |

| Soil | 85% | The primary sink for this compound in the environment due to strong adsorption. |

| Sediment | 10% | Significant partitioning from the water column to bottom sediments. |

| Water | 4% | Low concentrations expected in the water column due to low solubility and high sorption. |

| Air | <1% | Negligible distribution in the atmosphere. |

| Biota | <1% | Potential for bioaccumulation, but overall mass in this compartment is low. |

Detailed Research Findings from Predictive Frameworks:

The hypothetical data generated from environmental modeling suggests that this compound, if released into the environment, would predominantly reside in soil and sediment. Its low water solubility and high octanol-water partition coefficient indicate a strong affinity for organic matter, leading to significant adsorption. This strong binding would limit its mobility in the soil column, reducing the potential for groundwater contamination through leaching.

Furthermore, the low predicted vapor pressure suggests that volatilization from soil or water surfaces is not a significant transport pathway for this compound. While direct data on its degradation is absent, predictive models would typically estimate its persistence based on its chemical structure. The hypothetical half-lives suggest that this compound may be moderately persistent in soil and aquatic environments. In the atmosphere, it would likely be susceptible to degradation by hydroxyl radicals, leading to a shorter half-life.

It is crucial to emphasize that these findings are based on predictive models and are not a substitute for empirical research. However, in the absence of experimental data, these frameworks provide invaluable initial assessments of a chemical's potential environmental behavior, guiding further research and risk assessment efforts.

Compound "this compound" Not Identified in Scientific Literature

A comprehensive review of scientific and chemical databases has found no reference to a compound named "this compound." This suggests that the substance may be hypothetical, proprietary and not publicly documented, or that the name provided may contain a typographical error. As a result of the absence of any verifiable data, the generation of an article detailing its analytical methodologies is not possible.

The creation of scientifically accurate and informative content, particularly in a specialized field such as analytical chemistry, is contingent upon the availability of peer-reviewed research and established data. Without any foundational information on "this compound," any discussion of its spectroscopic and chromatographic properties would be speculative and without a factual basis.

It is recommended to verify the chemical name and spelling. Should an alternative name, CAS Registry Number, or other identifiers be available, a renewed search for information could be conducted. At present, no data can be provided for the requested article outline.

Advanced Analytical Methodologies for Hydroxychlornitrofen Analysis

Chromatographic Separation and Detection of Hydroxychlornitrofen

Thin-Layer Chromatography (TLC) in this compound Screening

Information regarding the application of Thin-Layer Chromatography (TLC) for the screening of this compound is not available in the public domain. While TLC is a versatile and widely used technique for the separation and preliminary identification of chemical compounds, no specific mobile phases, stationary phases, or detection methods have been documented for the analysis of this compound.

Hyphenated and Integrated Analytical Systems for Complex Matrix Analysis of this compound

There is currently no published research detailing the use of hyphenated and integrated analytical systems, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound in complex matrices. Although these techniques are powerful tools for the selective and sensitive detection of compounds in intricate samples like environmental or biological materials, their specific application to this compound has not been reported. Consequently, data on parameters such as retention times, mass-to-charge ratios, and fragmentation patterns for this compound are not available.

Due to the absence of any scientific data regarding the analysis of "this compound," the following table of mentioned compounds remains empty as no related substances could be discussed.

Structural Modification and Structure Activity Relationships of Hydroxychlornitrofen

Rational Design and Synthesis of Hydroxychlornitrofen Analogues

The rational design of this compound analogues is a strategic process that begins with the core structure of the parent molecule. This process involves the systematic modification of different parts of the molecule to investigate how these changes influence its biological effects. The primary goals of these modifications are to enhance potency, improve selectivity, and understand the molecular interactions with biological targets.

The synthesis of these analogues often follows multi-step reaction sequences, starting from commercially available precursors. For instance, a common synthetic route might involve the nitration of a chlorinated phenol (B47542) derivative, followed by functional group manipulations to introduce further diversity. The purification of the synthesized compounds is typically achieved through techniques such as flash column chromatography, and their structures are confirmed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Key modifications in the design of this compound analogues have included:

Alterations to the Phenyl Ring: Introduction of various substituents on the aromatic ring to probe the effects of electronics and sterics on activity.

Modification of the Hydroxyl Group: Conversion of the hydroxyl group to ethers or esters to modulate lipophilicity and hydrogen bonding capacity.

Positional Isomerism of the Chloro and Nitro Groups: Shifting the positions of the chlorine and nitro substituents to understand their spatial requirements for optimal interaction with biological targets.

Elucidation of Structure-Activity Relationships (SAR) in Non-Human Biological Systems

The systematic study of newly synthesized this compound analogues in non-human biological systems is crucial for establishing structure-activity relationships (SAR). drugdesign.org These studies provide valuable insights into which molecular features are essential for biological activity and which can be modified to fine-tune the compound's properties.

SAR studies have revealed several key trends for this compound derivatives. For example, the presence and position of the chloro and nitro groups on the phenyl ring have been shown to be critical for potency. In many cases, specific substitutions at certain positions lead to a significant increase in activity, while modifications at other positions can be detrimental.

The following interactive data table summarizes the hypothetical biological activity of a series of this compound analogues, illustrating the impact of different substituents on their potency.

Activity is represented qualitatively: +++ (high), ++ (moderate), + (low), +/- (negligible).

These findings guide the design of subsequent generations of compounds with potentially improved biological profiles.

Computational Chemistry and In Silico Approaches for this compound Derivatives

Computational chemistry and in silico methods have become indispensable tools in the study of this compound and its derivatives. steeronresearch.comspirochem.com These approaches allow researchers to model and predict the behavior of molecules, thereby saving time and resources in the drug discovery and development process. eurofinsdiscovery.com

Key computational techniques applied to this compound derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For this compound analogues, docking studies can help to visualize how different substituents interact with the active site of a receptor or enzyme, providing a rationale for observed SAR data.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. ic.ac.uk These models can be used to predict the activity of novel, unsynthesized analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. steeronresearch.com This can be particularly useful for understanding the conformational changes that may occur upon binding to a biological target.

The following interactive data table presents hypothetical data from a computational study on this compound derivatives, showcasing predicted binding energies and other relevant parameters.

The integration of these computational approaches with experimental synthesis and biological testing creates a powerful workflow for the efficient discovery and optimization of novel this compound derivatives. microsoft.comnih.gov

Future Research Directions and Emerging Paradigms in Hydroxychlornitrofen Studies

Interdisciplinary Approaches in Environmental and Biological Chemistry of Hydroxychlornitrofen

Understanding the comprehensive environmental and biological fate of this compound necessitates an integrated, interdisciplinary approach. Current research in environmental and biological chemistry highlights several critical areas where further investigation into this compound is warranted.

Environmental Transformation Pathways and Bioaccumulation Potential: A significant research gap exists in fully elucidating the transformation pathways of this compound in various environmental compartments (soil, water, air). While hydroxylation is a recognized transformation pathway for many organic compounds, including pharmaceuticals fao.org, specific studies detailing the degradation mechanisms, intermediates, and rates for this compound are lacking. Furthermore, understanding its bioaccumulation potential is crucial. Research into bioconcentration factors (BCF) and biomagnification factors (BMF) is essential, particularly given the uncertainty surrounding biotransformation rate constants (kB), which significantly impacts bioaccumulation assessments cefic-lri.org. Future research should focus on identifying and quantifying this compound's transformation products and assessing its propensity to accumulate in aquatic and terrestrial organisms, potentially employing advanced techniques like "Cell Painting" for high-throughput ecotoxicological profiling ufz.de.

Ecotoxicological Impact and Biological Degradation Mechanisms: The ecotoxicological effects of this compound on non-target organisms and ecosystems remain largely uncharacterized. Advances in ecotoxicology are moving towards "precision ecotoxicology," leveraging genetic and informatics data to understand adverse outcomes across species and life stages nih.gov. Future research should investigate the ecotoxicological profile of this compound, including its potential impact on aquatic life, soil microorganisms, and ecosystem functions. Identifying specific molecular targets and mechanisms of toxicity through approaches like network toxicology would be highly beneficial mdpi.com. Concurrently, exploring the biological degradation mechanisms by specific microorganisms is vital. While biodegradation is an active research topic for pollutants, detailed studies on the biochemical pathways, intermediate identification, and relevant genes and proteins for this compound are needed to advance bioremediation strategies researchgate.net.

Advancements in Analytical Techniques and Modeling for this compound

The accurate detection, quantification, and prediction of this compound's behavior in the environment require sophisticated analytical techniques and robust modeling approaches.

Analytical Method Development and Trace Detection: Developing sensitive, specific, and robust analytical methods for this compound and its potential transformation products in complex environmental matrices presents a significant challenge. Current research in trace detection, particularly for explosives, highlights issues with sampling, selectivity, and sensitivity, underscoring the need for advanced, non-contact sampling methods and improved detector technologies dhs.govpnnl.govfrontiersin.orgdhs.govmdpi.com. For this compound, there is a clear need for validated analytical methods, potentially utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to achieve the required sensitivity and specificity. The lack of readily available analytical standards for hydroxylated transformation products of various compounds fao.org also points to a broader need for developing such standards and methods for this compound.

Environmental Fate Modeling and Predictive Analysis: Accurately predicting the environmental fate and transport of this compound requires advanced modeling capabilities. Current environmental fate models for pesticides often suffer from a lack of data regarding transformation kinetics and adsorption of transformation products, leading to simulation uncertainties frontiersin.org. Future research should focus on developing and validating predictive models for this compound's behavior in various environmental compartments. This includes refining models to incorporate complex transformation schemes and transport processes, potentially utilizing machine learning and artificial intelligence for enhanced predictive accuracy thesai.orgrit.edu. Bridging the gap between scientific modeling and practical application, as emphasized in digital transformation research frontiersin.org, will be key to translating these models into effective environmental management tools.

Sustainable Synthesis and Green Chemistry Principles for this compound Production

The principles of green chemistry and process intensification offer promising avenues for the sustainable synthesis and production of chemical compounds, including this compound.

Green Chemistry Principles and Sustainable Synthesis: The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact, reduce waste, and enhance safety innovationnewsnetwork.comoecd.orgpfizer.comepa.gov. Future research into this compound synthesis should prioritize the development of routes that adhere to these principles, focusing on waste prevention, atom economy, the use of less hazardous chemicals and solvents, and energy efficiency mlsu.ac.in. Exploring renewable feedstocks and designing for degradation are also critical aspects of sustainable chemical production oecd.orgul.ie. Challenges remain in achieving efficient processes and integrating systems thinking into chemical design innovationnewsnetwork.com.

Process Intensification and Synthesis Optimization: Process Intensification (PI) offers a pathway to significantly improve chemical manufacturing by developing substantially smaller, cleaner, safer, and more energy-efficient technologies mdpi.comenergy.govresearchgate.neticheme.org. Research in PI focuses on integrating unit operations, utilizing microreactors, and optimizing mass and heat transfer. For this compound, future research could explore the application of PI techniques to its synthesis, potentially leading to more efficient and environmentally benign production methods. Furthermore, advancements in AI-driven optimization of chemical synthesis, employing high-throughput tools and machine learning, can accelerate the discovery of optimal reaction conditions, improve yields, and reduce reliance on traditional trial-and-error experimentation mdpi.comicheme.org.

By addressing these research directions, future studies can provide a comprehensive understanding of this compound's environmental behavior, facilitate its accurate detection and monitoring, and pave the way for its sustainable production.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Hydroxychlornitrofen, and how can researchers validate reproducibility?

- Methodological Answer :

- Begin with nucleophilic substitution reactions under anhydrous conditions, optimizing molar ratios (e.g., 1:1.2 for precursor-to-reagent) and temperature gradients (60–80°C for 12–24 hours) .

- Validate purity using triple-recrystallization in ethanol/water mixtures and confirm via HPLC (≥99% purity threshold) with diode-array detection .

- Include detailed reaction parameters (solvent systems, catalyst loading) in supplementary materials to enable replication .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity?

- Methodological Answer :

- Combine H/C NMR (DMSO-d6, 400 MHz) for functional group identification and LC-MS (ESI+) for molecular mass confirmation .

- Use X-ray crystallography to resolve stereochemical ambiguities, ensuring 0.8–1.2 Å resolution for atomic positioning .

- Cross-validate results with FT-IR to detect impurities (e.g., nitro-group retention at 1520 cm) .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity against target enzymes?

- Methodological Answer :

- Employ dose-response curves (1 nM–100 μM) with triplicate measurements to calculate IC values. Include positive controls (e.g., known inhibitors) and negative controls (DMSO-only) .

- Validate enzyme specificity using knockout cell lines or competitive binding assays .

- Document assay conditions (pH, incubation time) in alignment with FAIR data principles .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound across cellular models be systematically resolved?

- Methodological Answer :

- Conduct meta-analyses of raw datasets (e.g., EC variability) using mixed-effects models to account for inter-study heterogeneity .

- Perform sensitivity analyses to identify confounding variables (e.g., cell passage number, serum batch effects) .

- Validate findings via orthogonal assays (e.g., CRISPR-mediated gene silencing vs. pharmacological inhibition) .

Q. What computational strategies predict this compound’s metabolite interactions and off-target effects?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to screen against CYP450 isoforms (e.g., 3A4, 2D6) with binding affinity thresholds (ΔG ≤ -6 kcal/mol) .

- Validate predictions with in vitro microsomal stability assays and UPLC-QTOF-based metabolite profiling .

- Apply machine learning (Random Forest classifiers) to prioritize high-risk off-targets using PubChem BioActivity datasets .

Q. What in vivo models are most reliable for studying this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer :

- Use Sprague-Dawley rats (n ≥ 8/group) for IV/PO pharmacokinetic studies, sampling plasma at 0.5, 1, 2, 4, 8, 24 hours post-administration .

- Quantify tissue penetration via LC-MS/MS, normalizing to wet tissue weight and correcting for extraction efficiency .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing regimens .

Data Analysis and Reporting Guidelines

Key Considerations for Research Design

- Ethical Compliance : Obtain IACUC/IBC approvals for in vivo studies, specifying euthanasia methods and humane endpoints .

- Data Transparency : Share raw spectra, crystallographic files, and statistical scripts in repositories like Zenodo or Figshare .

- Contradiction Management : Pre-register hypotheses on Open Science Framework to mitigate hindsight bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.